molecular formula C9H11N5O3 B11805092 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11805092
M. Wt: 237.22 g/mol
InChI Key: PZXVBKIZNYOELZ-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug design. This compound features a triazolopyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrahydrofuran derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with diverse molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C9H11N5O3/c15-8-6-7(10-9(16)11-8)14(13-12-6)4-5-2-1-3-17-5/h5H,1-4H2,(H2,10,11,15,16)

InChI Key

PZXVBKIZNYOELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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